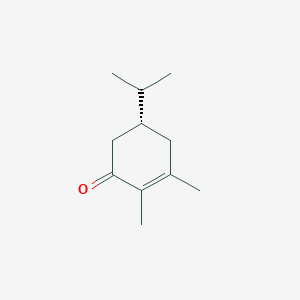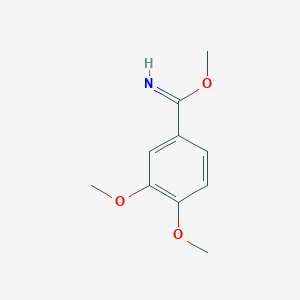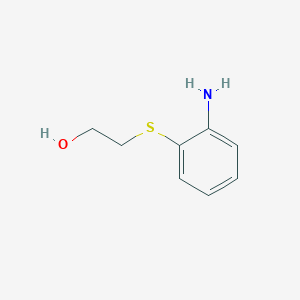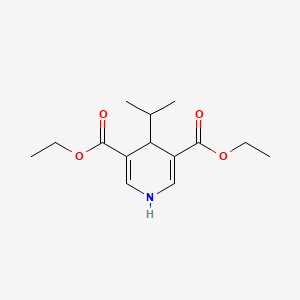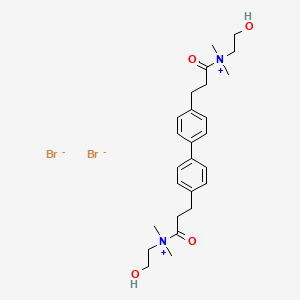
Ammonium, 4,4'-biphenylenebis(3-oxopropylene)bis(dimethyl(2-hydroxyethyl)-, dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Ammonium, 4,4’-biphenylenebis(3-oxopropylene)bis(dimethyl(2-hydroxyethyl)-, dibromide involves several steps. The primary synthetic route includes the reaction of 4,4’-biphenylenebis(3-oxopropylene) with dimethyl(2-hydroxyethyl)amine in the presence of a brominating agent . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product’s purity and yield . Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis .
化学反応の分析
Ammonium, 4,4’-biphenylenebis(3-oxopropylene)bis(dimethyl(2-hydroxyethyl)-, dibromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the reaction conditions and the reagents used .
科学的研究の応用
Ammonium, 4,4’-biphenylenebis(3-oxopropylene)bis(dimethyl(2-hydroxyethyl)-, dibromide has several scientific research applications:
作用機序
The mechanism of action of Ammonium, 4,4’-biphenylenebis(3-oxopropylene)bis(dimethyl(2-hydroxyethyl)-, dibromide involves its interaction with molecular targets such as cell membranes . The quaternary ammonium structure allows it to disrupt membrane integrity, leading to cell lysis in microbial organisms . This mechanism is particularly useful in its antimicrobial applications .
類似化合物との比較
Similar compounds to Ammonium, 4,4’-biphenylenebis(3-oxopropylene)bis(dimethyl(2-hydroxyethyl)-, dibromide include other quaternary ammonium salts such as cetyltrimethylammonium bromide (CTAB) and benzalkonium chloride . Compared to these compounds, Ammonium, 4,4’-biphenylenebis(3-oxopropylene)bis(dimethyl(2-hydroxyethyl)-, dibromide has unique structural features that may offer distinct advantages in specific applications .
特性
CAS番号 |
77967-05-6 |
|---|---|
分子式 |
C26H38Br2N2O4 |
分子量 |
602.4 g/mol |
IUPAC名 |
2-hydroxyethyl-[3-[4-[4-[3-[2-hydroxyethyl(dimethyl)azaniumyl]-3-oxopropyl]phenyl]phenyl]propanoyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C26H38N2O4.2BrH/c1-27(2,17-19-29)25(31)15-9-21-5-11-23(12-6-21)24-13-7-22(8-14-24)10-16-26(32)28(3,4)18-20-30;;/h5-8,11-14,29-30H,9-10,15-20H2,1-4H3;2*1H/q+2;;/p-2 |
InChIキー |
MPXMAXPIJBCRJA-UHFFFAOYSA-L |
正規SMILES |
C[N+](C)(CCO)C(=O)CCC1=CC=C(C=C1)C2=CC=C(C=C2)CCC(=O)[N+](C)(C)CCO.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



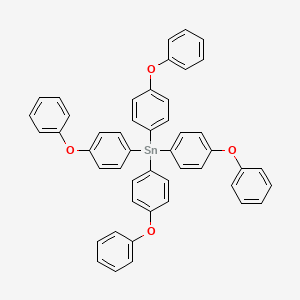
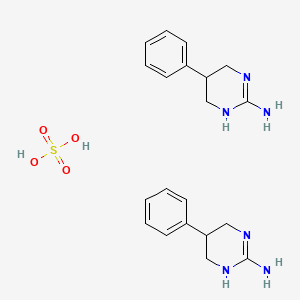
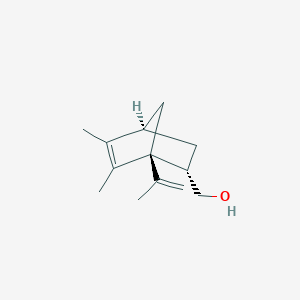
![7,9,9-Trimethyl-1,4-dioxaspiro[4.5]decane-7-carbonitrile](/img/structure/B13808222.png)
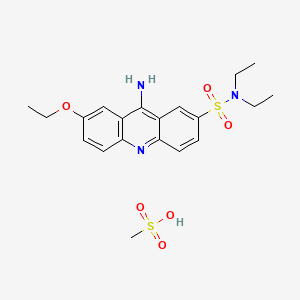
![2,6-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclohexanone](/img/structure/B13808232.png)
![1-Acetoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B13808239.png)

![tert-Butyl [(2-aminothiophen-3-yl)methyl]carbamate](/img/structure/B13808248.png)
